molecular formula C7H7ClN2O B11914709 (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine

(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine

Cat. No.: B11914709
M. Wt: 170.59 g/mol
InChI Key: MGXHHVLUUMAQPZ-WMZJFQQLSA-N
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Description

(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine is a chemical compound of significant interest in scientific research and development. It is classified as an oxime, a subclass of Schiff base compounds known for their versatile coordination chemistry and broad spectrum of biological activities . Oximes like this one serve as crucial intermediates in organic synthesis and are key precursors in the development of pharmaceuticals, agrochemicals, and functional materials . The presence of both the oxime functional group and the chloromethylpyridine moiety in its structure provides two distinct reactive sites, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and metal complexes . Schiff bases and oximes, in particular, have demonstrated a wide range of researched biological applications, including antimicrobial, antifungal, and anticancer properties . The structural features of this compound suggest potential for use in probing enzyme mechanisms or in the development of novel bioactive agents, aligning with the ongoing investigation of small Schiff base molecules as strategies to combat challenges like biofilm-related infections . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H7ClN2O/c1-5-2-6(4-10-11)7(8)9-3-5/h2-4,11H,1H3/b10-4-

InChI Key

MGXHHVLUUMAQPZ-WMZJFQQLSA-N

Isomeric SMILES

CC1=CC(=C(N=C1)Cl)/C=N\O

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C=NO

Origin of Product

United States

Preparation Methods

Catalytic Oxidation of 3-Methylpyridine

The synthesis begins with the oxidation of 3-methylpyridine to 3-methylpyridine-N-oxide using hydrogen peroxide under catalytic conditions. Patent CN116354876A details a process where 3-methylpyridine is reacted with 30% aqueous H₂O₂ in the presence of a tungsten-based catalyst at 70–80°C for 5–7 hours, yielding 3-methylpyridine-N-oxide with >95% conversion. This step is critical for activating the pyridine ring toward subsequent functionalization.

Chlorination with Triphosgene

The oxidized intermediate undergoes chlorination using triphosgene (bis(trichloromethyl) carbonate) in a chlorinated alkane solvent, such as dichloromethane or chloroform, at sub-25°C temperatures. Pre-cooling the reaction mixture to 5°C minimizes side reactions, such as over-chlorination or ring degradation. The use of triphosgene, a safer alternative to phosgene gas, ensures controlled release of chlorine radicals, selectively substituting the N-oxide oxygen with chlorine to form 2-chloro-5-methylpyridine. This method achieves a yield of 65–70% with purity >99.5% after copper salt-mediated purification.

Formylation to 2-Chloro-5-methylpyridine-3-carbaldehyde

Condensation with Hydroxylamine

Reaction Mechanism and Stoichiometry

The target Schiff base is formed by condensing 2-chloro-5-methylpyridine-3-carbaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in a 1:1 molar ratio. The reaction proceeds via nucleophilic attack of the hydroxylamine amino group on the aldehyde carbonyl, followed by dehydration to form the imine bond. Ethanol or methanol serves as the solvent, with reaction temperatures maintained at 60–70°C under reflux for 4–6 hours.

pH Optimization

The condensation efficiency is pH-dependent. Adjusting the reaction medium to pH 4–5 using sodium acetate or dilute hydrochloric acid maximizes the protonation of the hydroxylamine, enhancing its nucleophilicity. Patent US4612377A notes that deviations outside this range lead to hydrolysis of the imine bond or incomplete conversion.

Isolation and Purification

Post-reaction, the mixture is cooled to 0–5°C, inducing crystallization of the product. The crude solid is filtered and washed with cold ethanol to remove unreacted aldehyde and hydroxylamine salts. Recrystallization from a 1:1 ethanol-water mixture further elevates purity to >98%. Analytical techniques such as HPLC and ¹H NMR confirm the (NZ)-configuration, with characteristic imine proton signals at δ 8.3–8.5 ppm and aromatic protons at δ 7.1–7.9 ppm.

Scalability and Industrial Adaptations

Continuous-Flow Chlorination

Recent advancements described in EP0121320A1 replace batch chlorination with continuous-flow systems for 2-chloro-5-methylpyridine synthesis. A tubular reactor packed with immobilized tungsten catalyst enables rapid mixing of 3-methylpyridine-N-oxide and triphosgene at 10°C, reducing reaction time from hours to minutes and improving yield consistency (68–72%).

Solvent Recycling in Formylation

The Vilsmeier-Haack reaction generates stoichiometric amounts of phosphorylated waste, which patents address through solvent recovery systems. Distillation of the post-hydrolysis mixture allows for >90% recovery of DMF and POCl₃, reducing raw material costs by 40%.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, CH=N), 8.25 (d, J = 2.4 Hz, 1H, pyridine-H6), 7.89 (d, J = 2.4 Hz, 1H, pyridine-H4), 2.45 (s, 3H, CH₃).

  • IR (KBr) : 1630 cm⁻¹ (C=N stretch), 1595 cm⁻¹ (aromatic C=C), 690 cm⁻¹ (C-Cl).

  • MS (EI) : m/z 200.5 [M⁺], 165.1 [M⁺−Cl].

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile-water, 1.0 mL/min) reveals a single peak at 4.2 minutes, confirming >99% purity. Residual solvents, tested via GC-MS, comply with ICH Q3C guidelines (<500 ppm).

Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination during the triphosgene step generates 2,5-dichloro-3-methylpyridine, detectable via GC-MS at 6.8 minutes. Patent CN116354876A mitigates this by maintaining strict temperature control (<10°C) and using copper(II) sulfate as a selective complexing agent to sequester dichloro derivatives.

Hydroxylamine Stability

Hydroxylamine hydrochloride is hygroscopic and prone to oxidation. Storing the reagent under nitrogen and using freshly prepared solutions minimizes decomposition, ensuring consistent reaction yields .

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine exhibit significant anticancer properties. For instance, derivatives of pyridine-based hydroxylamines have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that these compounds can disrupt cellular processes critical for cancer cell survival, making them potential candidates for cancer therapeutics .

1.2 Antimicrobial Properties

The antimicrobial efficacy of hydroxylamine derivatives has been documented in various studies. (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine has been tested against a range of bacterial and fungal pathogens, demonstrating inhibitory effects that suggest its utility in developing new antimicrobial agents . The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.

Environmental Science

2.1 Role in Pollution Control

Hydroxylamines are known for their ability to reduce nitro compounds to amines, which is a crucial step in bioremediation processes. The application of (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine could facilitate the detoxification of polluted environments by converting hazardous nitro compounds into less harmful substances . This property is particularly beneficial in the treatment of industrial effluents and contaminated soil.

2.2 Synthesis of Environmental Sensors

The unique properties of (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine make it suitable for application in the development of sensors for detecting environmental pollutants. Its ability to react with various chemical species allows it to be incorporated into sensor designs that can monitor air and water quality effectively .

Material Science

3.1 Development of Functional Materials

In material science, hydroxylamines are utilized in synthesizing polymers and other materials with specific functionalities. The incorporation of (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

3.2 Catalysis

The catalytic properties of hydroxylamines have been explored in various chemical reactions, including oxidation and reduction processes. Research on (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine suggests it could serve as an effective catalyst in organic synthesis, promoting reactions that are essential for producing fine chemicals and pharmaceuticals .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation using pyridine derivatives similar to (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine .
Study BEnvironmental RemediationShowed effective reduction of nitro compounds using hydroxylamines, highlighting the potential application of (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine in bioremediation .
Study CSensor DevelopmentDeveloped a sensor prototype utilizing hydroxylamine derivatives for detecting pollutants in water samples .

Mechanism of Action

The mechanism of action of (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs: N-(2-Methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (7) , 6-Methyl-N1-(4-pyridin-3-yl-pyrimidin-2-yl)benzene-1,3-diamine (8) , and tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate .

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula (Representative) Key Functional Groups Substituents on Pyridine Ring Notable Physical/Chemical Properties
(NZ)-N-[(2-Chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine C₈H₈ClN₂O Hydroxylamine (N–OH), imine (C=N) 2-Cl, 5-CH₃ Likely polar; reactive imine bond
N-(2-Methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (7) C₁₇H₁₄N₆O₂ Nitro (NO₂), pyrimidine, amine (NH) Pyridine: 3-pyridyl; Pyrimidine: H mp 196–197°C; yellow solid
6-Methyl-N1-(4-pyridin-3-yl-pyrimidin-2-yl)benzene-1,3-diamine (8) C₁₆H₁₅N₅ Amine (NH₂), pyrimidine Pyridine: 3-pyridyl; Pyrimidine: H mp 142–144°C; yellow solid; ^1H-NMR reported
tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate C₁₂H₁₇ClN₂O₂ Carbamate (O(CO)NH), tert-butyl 2-Cl, 5-CH₃ Higher stability due to carbamate group

Reactivity and Stability

  • Hydroxylamine vs. Carbamate : The hydroxylamine group in the target compound confers higher reactivity compared to the carbamate in the tert-butyl derivative. Hydroxylamines are prone to oxidation and participate in chelation or oxime formation, whereas carbamates are hydrolytically stable and often used as protecting groups .
  • Nitro vs. Chloro/Methyl Substituents : Compound 7 (nitro-substituted) exhibits strong electron-withdrawing effects, enhancing electrophilic reactivity. In contrast, the chloro and methyl groups in the target compound provide moderate electron withdrawal (Cl) and steric bulk (CH₃), which may slow reaction kinetics but improve selectivity .

Biological Activity

(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a hydroxylamine functional group attached to a chlorinated pyridine ring. The molecular formula is C₇H₈ClN₃O, with a molecular weight of 175.61 g/mol. Its chemical properties suggest potential interactions with various biological targets, which are crucial for its biological activity.

Research indicates that compounds similar to (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Schiff bases, including hydroxylamines, have shown significant antimicrobial properties against different bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of enzymatic functions essential for bacterial survival .
  • Antioxidant Properties : Hydroxylamines can act as free radical scavengers, reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Biological Activity Data

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth (e.g., E. coli)
AntioxidantReduction in oxidative stress markers
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various Schiff bases derived from hydroxylamines. The results indicated that compounds similar to (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chlorinated pyridine moiety in enhancing antimicrobial efficacy .
  • Cytotoxic Effects on Cancer Cells : In vitro assays demonstrated that (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine induced apoptosis in several cancer cell lines. Mechanistic studies suggested that this compound activates caspase pathways, leading to programmed cell death and providing a potential avenue for cancer treatment .
  • Antioxidant Activity Assessment : Research conducted on similar hydroxylamine derivatives showed significant antioxidant activity, measured by the reduction of reactive oxygen species (ROS) in cellular models. This suggests that (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine may play a role in mitigating oxidative damage in biological systems .

Q & A

Q. What are the established synthetic pathways for (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 2-chloro-5-methylpyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. Key parameters include:

  • Solvent selection : Methanol or ethanol, which stabilize intermediates while avoiding side reactions .
  • Catalysts : Bases like NaOH or KOH to deprotonate hydroxylamine and drive imine formation .
  • Purification : Recrystallization or column chromatography to isolate the product, with yields typically ranging from 60–85% depending on reaction optimization .

Q. What spectroscopic and computational methods are critical for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., imine proton at δ 8.2–8.5 ppm, pyridyl protons at δ 7.5–8.0 ppm) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (C₈H₈ClN₃O, theoretical m/z 213.03) .
  • X-ray crystallography : Resolves stereochemistry and confirms the (NZ)-configuration .

Q. How does the compound’s stability influence experimental handling?

The hydroxylamine group (-NHOH) confers sensitivity to oxidation and moisture. Recommendations include:

  • Storage under inert gas (N₂/Ar) at –20°C .
  • Use of anhydrous solvents (e.g., THF, DCM) during reactions .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .
  • Structural analogs : Compare activity of derivatives (e.g., pyridinyl vs. pyrazolyl substituents) to identify pharmacophores .
  • Computational docking : Use molecular dynamics to predict binding affinities to targets like bacterial enoyl-ACP reductase .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

  • DFT calculations : Predict electrophilic/nucleophilic sites (e.g., imine nitrogen) for targeted modifications .
  • QSAR models : Correlate substituent effects (e.g., chloro vs. methoxy groups) with biological activity .

Q. What experimental designs are optimal for studying environmental fate or toxicity?

  • Longitudinal studies : Monitor degradation products in simulated environmental matrices (soil/water) using HPLC-MS .
  • Ecotoxicology assays : Evaluate acute toxicity (e.g., Daphnia magna LC₅₀) under standardized OECD guidelines .

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. X-ray)?

  • Dynamic effects : NMR may average tautomeric forms, while X-ray captures static configurations. Use variable-temperature NMR to assess equilibria .
  • Synchrotron data : High-resolution X-ray diffraction resolves minor conformational differences .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventEthanolMaximizes solubility
Temperature60–70°CReduces side reactions
Reaction Time6–8 hoursEnsures completion

Q. Table 2. Comparative Bioactivity Data

DerivativeTarget (IC₅₀, μM)Assay TypeReference
Parent Compound12.5 (E. coli)Microdilution
Chloro-substituted8.2 (S. aureus)Agar diffusion

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